molecular formula C8H7BrO2 B144017 3-Bromo-2-methylbenzoic acid CAS No. 76006-33-2

3-Bromo-2-methylbenzoic acid

Cat. No. B144017
CAS RN: 76006-33-2
M. Wt: 215.04 g/mol
InChI Key: BJGKVCKGUBYULR-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzoic Acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .


Synthesis Analysis

3-Bromo-2-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene via the Von-Richter reaction . It may also be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methylbenzoic acid is C8H7BrO2. It has a molecular weight of 215.04 g/mol . The SMILES string representation is Cc1c(Br)cccc1C(O)=O .


Chemical Reactions Analysis

3-Bromo-2-methylbenzoic acid may be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins . It can also be obtained from 2-bromo-4-nitrotoluene via the Von-Richter reaction .


Physical And Chemical Properties Analysis

3-Bromo-2-methylbenzoic acid is a solid substance with a melting point range of 152-156 °C . Its solubility properties have been studied in different solvent systems at different temperatures .

Scientific Research Applications

1. Role as an Intermediate in Organic Synthesis

3-Bromo-2-methylbenzoic acid serves as an important intermediate in organic synthesis processes. For instance, it is used in the preparation of 2-bromo-3-methylbenzoic acid through halogenation and bromination reactions, as well as in solvent-based reactions involving petroleum ether (Bunnett & Rauhut, 2003). Additionally, it is used in the selective oxidation of 2-bromo-m-xylene, leading to the production of 2-bromo-3-methylbenzoic acid or 2-bromoisophthalic acid (Miyano et al., 1986).

2. Thermodynamic Properties and Structure-Property Relationships

The compound is subject to studies focusing on its thermodynamic properties and structure-property relationships. Research on the temperature dependence of vapor pressures, melting temperatures, and enthalpies of fusion for isomeric bromo-methylbenzoic acids, including 3-bromo-2-methylbenzoic acid, provides valuable insights into these aspects (Zherikova et al., 2016).

3. Involvement in Synthesis of Aromatic Constituents

The acid also finds application in the synthesis of aromatic constituents of antibiotics, such as calichemicins. This includes the synthesis of polysubstituted aromatic carboxylic acids found in these antibiotics (Laak & Scharf, 1989).

4. Reactions with Lithium Dialkylamides

In organic chemistry, 3-bromo-2-methylbenzoic acid reacts with hindered lithium dialkylamides. This reaction generates lithium 3-bromo-2-lithiobenzoates, which are then used to produce a variety of 2-substituted-3-bromo/benzobenzoic acids (Gohier & Mortier, 2003).

5. Utilization in Drug Synthesis

The compound is utilized in the synthesis of drugs, particularly as a key intermediate. For example, it has been used in the synthesis of chlorantraniliprole, a pesticide (Chen et al., 2010).

6. Role in Photocatalytic Reactions

It's also involved in studies related to photocatalytic reactions, as seen in the degradation of o-methylbenzoic acid in TiO2 aqueous suspension. These studies help understand the reaction dynamics under various conditions like pH and anion effects (Wang et al., 2000).

Safety And Hazards

3-Bromo-2-methylbenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

3-Bromo-2-methylbenzoic acid has potential applications in the synthesis of various biologically active compounds . Its use in the preparation of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors suggests potential future directions in these areas .

properties

IUPAC Name

3-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKVCKGUBYULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370815
Record name 3-Bromo-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylbenzoic acid

CAS RN

76006-33-2
Record name 3-Bromo-2-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40370815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylbenzoic Acid
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Synthesis routes and methods I

Procedure details

3-Amino-2-methylbenzoic acid (6.16 g) was heated at reflux for 30 minutes in concentrated HBr. The mixture was cooled to 0° C. and treated with a solution of NaNO2 at 0° C. (2.8 g in 5.6 mL H2O). The resultant diazonium salt solution was slowly added to a preheated (60-70° C.) solution of CuBr (3.8 g) in 3.2 mL concentrated HBr. After the addition, the mixture was stirred overnight at room temperature and filtered. The recovered filter cake was washed first with water and then with 10% HCl, and dried in air to yield 6.93 g of 3-bromo-2-methylbenzoic acid as a light purple powdery solid. This material was dissolved in ethyl acetate, washed twice with 5% HCl dried over Na2SO4, and recrystallized from 4:1 hexanes:ethyl acetate first at room temperature and then under refrigeration. 1H NMR (DMSO, 200 MHz), δ (ppm): 7.72 (dd, 2H), 7.2 (t, 1H), 2.5 (s, 3H).
Quantity
6.16 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Name
Quantity
5.6 mL
Type
solvent
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[Compound]
Name
diazonium salt
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 mL
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in dry THF (100 mL), t-BuLi solution (1.5 M in pentane, 17 mL) was added dropwise at −80° C. After addition, the reaction mixture was stirred between −76˜−78° C. for 2 h. After the mixture was cooled to below −80° C., dry ice was added, and then warmed to room temperature naturally. Solvent was removed, 5% NaOH solution (40 mL) was added, washed with CH2Cl2 (10 mL×2). Then the aqueous layer was acidified with concentrated HCl to pH=1, extracted with EtOAc (100 mL×2). The combined organic phase was dried over anhydrous Na2SO4. After removing the solvent, the residue was purified by silica column chromatography, (eluted with petrol ether:EtOAc=8:1 to 1:1), to obtain 3.58 g of the product. Yield: 63.4%. 1H NMR (400 MHz, CDCl3): δ 2.73 (s, 3 H), 7.15 (t, J=8.0 Hz, 1 H), 7.77 (dd, J=8.0 Hz, J=1.2 Hz, 1 H), 7.94 (dd, J=8.0 Hz, J=1.2 Hz, 1 H).
Quantity
6.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
Y Gu, W Yang, A Hao, Q Xu, Y Hu - Journal of Chemical & …, 2020 - ACS Publications
… However, there have been no reports on the solubility of 3-bromo-2-methylbenzoic acid. In this paper, the solubility of 3-bromo-2-methyl benzoic acid in different pure solvents and …
Number of citations: 2 pubs.acs.org
S Boda, L Ravindranath, K Srishailam… - Journal of Molecular …, 2023 - Elsevier
… 3-bromo-2-methylbenzoic acid in different solvents at different temperatures. 3-bromo-2-methylbenzoic acid … acid (CMA); and 3-bromo-2-methylbenzoic acid (BMA) are not paid much …
Number of citations: 0 www.sciencedirect.com
SD Varakala, RS Reshma, R Schnell… - European Journal of …, 2022 - Elsevier
… MS (ESI) m/z 412 [M − H] + ; R f 0.49 (AcOEt/hexane 1:1) was obtained as a dark brown solid was synthesized by following general procedure and using 3-bromo-2-methylbenzoic acid (…
Number of citations: 3 www.sciencedirect.com
NA BHISE, AA Agale, ST GAIKWAD… - Asian Journal of …, 2017 - academia.edu
… At room temperature, equimolar 3-bromo-2-methylbenzoic acid and ortho-hydroxyacetophenone was dissolved in pyridine and stirred for 15 min. To this reaction mixture POCl3 were …
Number of citations: 2 www.academia.edu
QZ Liu, SS Wang, TF Wang, JG Lin, XH Ju… - Journal of Chemical …, 2016 - Springer
A novel two-dimensional (2D), layered, helical supramolecular architecture constructed via cooperative hydrogen bond and halogen bonds was synthesized and characterized: [(BMBA) …
Number of citations: 1 link.springer.com
B Hu, J Cai, J Chen, M Cao, P Wang… - Journal of Chemical …, 2014 - journals.sagepub.com
… Compound 10 was obtained from the starting material 3-bromo-2-methylbenzoic acid 5 through esterification, Suzuki cross-coupling and hydrolysis with the yields of 96%, 94% and 98…
Number of citations: 1 journals.sagepub.com
KV Zherikova, AA Svetlov, NV Kuratieva, SP Verevkin - Chemosphere, 2016 - Elsevier
… is the significantly lower sublimation enthalpy of 3-bromo-2-methylbenzoic acid. However, it is … Such agglomeration of specific interactions in 3-bromo-2-methylbenzoic acid which are …
Number of citations: 21 www.sciencedirect.com
CK Kumar, HV Kumar… - Journal of …, 2010 - onlinepharmacytech.info
… A suspension of 3-bromo-2-methylbenzoic acid 1(10.5 g, 48.82 mmol) in thionyl chloride (25 mL) was heated to 65oC for 1 hour, cooled to room temperature, and concentrated. The …
Number of citations: 3 www.onlinepharmacytech.info
I Stoilov, DS Watt, JP Goodman… - Journal of heterocyclic …, 1993 - Wiley Online Library
Two synthetic strategies permitted the synthesis of various metabolites of detomidine (1) and medetomidine (4), potent α‐2 adrenoceptor agonists that undergo rapid oxidative …
Number of citations: 12 onlinelibrary.wiley.com
J Hartung, X Wang, ZJ Song, Y Chen… - … Process Research & …, 2022 - ACS Publications
… The first-generation route employed 3-bromo-2-methylbenzoic acid (1) as a key starting material. Amidation and dehydration of 1 afforded nitrile 2, which was further functionalized by …
Number of citations: 1 pubs.acs.org

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